Crystal Structure and Polymorphism: Monohydrate vs. Hydrochloride Salt
A key differentiator for dextromethorphan hydrobromide monohydrate is its propensity to form a single, well-defined orthorhombic crystal structure (space group P2₁2₁2₁), a characteristic that significantly streamlines formulation development. In contrast, the alternative hydrochloride salt is reported to exhibit multiple polymorphic forms [1]. The presence of multiple polymorphs is a known risk in drug development, as different crystal habits can exhibit vastly different physical properties such as solubility, dissolution rate, melting point, and particle morphology. These variations can lead to batch-to-batch inconsistency in drug product performance. The monohydrate form's singular crystal habit eliminates this source of variability [1].
| Evidence Dimension | Number of Polymorphic Forms |
|---|---|
| Target Compound Data | Single polymorph (orthorhombic) |
| Comparator Or Baseline | Dextromethorphan Hydrochloride: Multiple polymorphs |
| Quantified Difference | Qualitative: Single stable form vs. multiple forms |
| Conditions | Solid-state characterization |
Why This Matters
For procurement, a single polymorph ensures batch-to-batch consistency in material properties, reduces the need for extensive polymorph screening, and de-risks formulation development.
- [1] ChemCafe. (2025). HBr vs HCl: Understanding the Salt Formation of Dextromethorphan (DXM). View Source
